Netarsudil
Overview
Description
Netarsudil is a medication primarily used for the treatment of glaucoma and ocular hypertension. It is marketed under brand names such as Rhopressa and Rhokiinsa. This compound works by inhibiting the enzyme rho kinase, which helps to increase the outflow of aqueous humor through the trabecular meshwork, thereby reducing intraocular pressure .
Mechanism of Action
Mode of Action
Netarsudil acts as an inhibitor to both Rho kinase and the norepinephrine transporter . By inhibiting Rho kinase, this compound reduces cell contraction, decreases the expression of fibrosis-related proteins, and reduces cell stiffness in the trabecular meshwork ™ and Schlemm’s canal (SC) cells . The inhibition of the norepinephrine transporter by this compound is also a significant part of its mode of action .
Biochemical Pathways
This compound specifically targets the conventional trabecular pathway of aqueous humour outflow . This is in contrast to many other glaucoma medications that affect the unconventional uveoscleral pathway through mechanisms like protaglandin F2-alpha analog .
Pharmacokinetics
After instillation into the eye, this compound is cleaved by esterases in the cornea to AR-13503, which is the active metabolite . The elimination half-life of this compound is approximately 16-17 hours , and the duration of action is at least 24 hours .
Result of Action
The primary result of this compound’s action is the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension . This is achieved by increasing the outflow of aqueous humor through the trabecular meshwork . Lowering high pressure inside the eye can help prevent loss of vision or blindness .
Action Environment
The action of this compound is influenced by the environment within the eye. The drug is applied topically as eye drops, and its effectiveness can be influenced by factors such as the patient’s tear production, blink rate, and the health of the cornea. It’s also worth noting that the drug’s action and efficacy may be influenced by other medications the patient is using, especially other eye drops. Therefore, it’s recommended to apply other eye drops at least five minutes before or after this compound .
Biochemical Analysis
Biochemical Properties
Netarsudil interacts with the enzyme rho kinase and norepinephrine transporters found in the conventional trabecular pathway . It acts as an inhibitor to these biomolecules, thereby affecting the outflow of aqueous humour .
Cellular Effects
This compound has been shown to have effects on trabecular meshwork ™ cells. It disrupts actin stress fibers and focal adhesions in TM cells . It also blocks the profibrotic effects of transforming growth factor-β2 in primary human TM cells .
Molecular Mechanism
The mechanism of action of this compound is not entirely clear. It inhibits the enzyme rho kinase, which appears to increase outflow of aqueous humor through the trabecular meshwork, and also to reduce pressure in the veins of the episcleral layer . The drug also inhibits the norepinephrine transporter .
Temporal Effects in Laboratory Settings
In a clinical trial, this compound demonstrated significant short-term effects on episcleral vein diameter as early as 1 hour after instillation . It also increased the velocity of erythrocytes, suggestive of increased episcleral vein flow rates .
Dosage Effects in Animal Models
This compound has shown to produce large and durable intraocular pressure (IOP) reductions in animal models, such as rabbits and monkeys . These effects were observed to be sustained for at least 24 hours after once daily dosing .
Metabolic Pathways
The systemic exposure of this compound and its active metabolite, AR-13503, after topical ocular administration of this compound ophthalmic solution 0.02% once daily for eight days in 18 healthy subjects demonstrated no quantifiable plasma concentrations of this compound .
Transport and Distribution
After instillation into the eye, this compound is cleaved by esterases in the cornea to AR-13503, which is the active metabolite . Concentrations reached in the blood plasma are so low that they are generally not detectable .
Preparation Methods
Synthetic Routes and Reaction Conditions
Netarsudil is synthesized through a multi-step chemical process. The synthesis begins with the preparation of the core structure, which involves the formation of a benzene ring substituted with various functional groups. The key steps include:
Formation of the Benzene Ring: The initial step involves the formation of a benzene ring with specific substituents. This is typically achieved through Friedel-Crafts alkylation or acylation reactions.
Introduction of Functional Groups: Various functional groups such as amino, hydroxyl, and ester groups are introduced through substitution reactions. These reactions often require specific reagents and catalysts to ensure high yield and purity.
Final Assembly: The final step involves the coupling of the core structure with other molecular fragments to form the complete this compound molecule. This step may involve condensation reactions and requires precise control of reaction conditions to avoid side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large quantities of reactants are mixed in reactors, and the reactions are carried out under controlled conditions.
Purification: The crude product is purified using techniques such as crystallization, distillation, and chromatography to obtain high-purity this compound.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
Netarsudil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound into its reduced forms. Reducing agents such as sodium borohydride are commonly used.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. These reactions often require specific catalysts and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Catalysts such as palladium on carbon, and specific solvents like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Netarsudil has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Primarily used to lower intraocular pressure in patients with glaucoma or ocular hypertension
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Comparison with Similar Compounds
Netarsudil is unique compared to other glaucoma medications due to its dual mechanism of action. Similar compounds include:
Latanoprost: A prostaglandin analog that increases uveoscleral outflow.
Timolol: A beta-blocker that reduces aqueous humor production.
Brimonidine: An alpha agonist that decreases aqueous humor production and increases uveoscleral outflow.
This compound’s ability to target both rho kinase and norepinephrine transporters sets it apart from these other medications, offering a novel approach to glaucoma treatment .
Properties
IUPAC Name |
[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3/c1-18-3-10-25(19(2)13-18)28(33)34-17-20-4-6-21(7-5-20)26(15-29)27(32)31-24-9-8-23-16-30-12-11-22(23)14-24/h3-14,16,26H,15,17,29H2,1-2H3,(H,31,32)/t26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OURRXQUGYQRVML-AREMUKBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)[C@@H](CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001027774 | |
Record name | Netarsudil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001027774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The medical condition glaucoma is a leading cause of progressive visual impairment and blindness across the world with primary open-angle glaucoma (POAG) being the major type of glaucoma. Elevated intraocular pressure (IOP) resulting from increased resistance to aqueous humor outflow is considered a major risk for the development and progression of POAG, but various clinical studies have demonstrated that the reduction and tight control of IOP can delay or prevent POAG and the vision loss associated with it. Ordinary physiological IOP results from aqueous humor produced by the ocular ciliary body and its outflow through two main outflow pathways: the conventional (trabecular) and the unconventional (uveoscleral) pathways. Under ordinary physiological conditions, diagnostic tracers have shown that the conventional trabecular pathway accounts for up to 90% of aqueous humor outflow. Through this pathway, aqueous humor drains from the anterior chamber sequentially through the uveal and corneoscleral meshwork beams, juxtacanalicular connective tissue (JCT) region, and inner wall (IW) endothelial cells of Schlemm's canal (SC) until finally entering the lumen of SC. From there aqueous humor drains into the collector channels, intravascular plexus, epscleral veins, and finally into the blood circulation. In glaucomatous eyes, elevated IOP is the result of abnormally increased resistance to aqueous outflow in the conventional trabecular pathway due to apparent increases in the contractile tone and stiffness of the trabecular pathway meshwork (TM), changes in extracellular matrix composition, and/or a decrease in the conductance of the IW endothelial cells of SC. Subsequently, as a rho kinase inhibitor, the novelty of netarsudil lies in its ability or specificity to apply its mechanism of action directly and specifically at the diseased TM of the conventional trabecular outflow pathway. In particular, rho kinases are serine/threonine kinases that function as important downstream effectors of Rho GTPase. Such activity in the TM and SC drives actomysin contraction, promotes extracellular matrix production, and increases cell stiffness. Acting as an inhibitor of rho kinase, netarsudil consequently reduces cell contraction, decreases the expression of fibrosis-related proteins, and reduces cell stiffness in the TM and SC cells. As a result, netarsudil has been able to demonstrate increases in trabecular outflow facility, increases in the effective filtration area of the TM, cause expansion of the TM tissue, and dilate episcleral veins. Furthermore, netarsudil is also believed to possess inhibitory action against the norepinephrine transporter (NET). Such inhibition of the NET prevents reuptake of norepinephrine at noradrenergic synapses, which results in an increase in the strength and duration of endogenous norepinephrine signaling. As a consequence of this enhanced signaling, norepinephrine-induced vasoconstriction that can reduce blood flow to the ciliary body may subsequently be responsible for a mechanism in which the formation of aqueous humor may be delayed, prolonged, or reduced as well. | |
Record name | Netarsudil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13931 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1254032-66-0 | |
Record name | [4-[(1S)-1-(Aminomethyl)-2-(6-isoquinolinylamino)-2-oxoethyl]phenyl]methyl 2,4-dimethylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1254032-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Netarsudil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254032660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Netarsudil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13931 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Netarsudil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001027774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NETARSUDIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6I5QDT7QI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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